2-chloro-4-(trifluorométhyl)-1,3-thiazole-5-carboxylate d'éthyle

Vue d'ensemble

Description

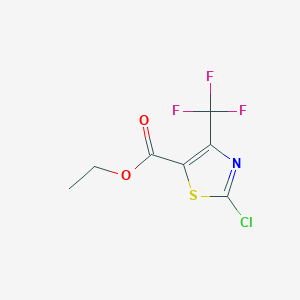

Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: is a chemical compound with the molecular formula C8H6ClF3N2O2. It is a derivative of thiazole, featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the thiazole ring

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Primary, secondary, and tertiary amines.

Substitution Products: A wide range of functionalized thiazoles.

Applications De Recherche Scientifique

Applications pharmaceutiques

Le groupe trifluorométhyle est un composant courant dans de nombreux médicaments approuvés par la FDA . On constate que la plupart des composés approuvés par la FDA contiennent du fluor ou des groupes fonctionnels contenant du fluor, présentant de nombreuses activités pharmacologiques . Cela suggère que le "2-chloro-4-(trifluorométhyl)-1,3-thiazole-5-carboxylate d'éthyle" pourrait potentiellement être utilisé dans le développement de nouveaux médicaments.

Applications agrochimiques

La trifluorométhylpyridine (TFMP) et ses dérivés, qui présentent des similitudes structurales avec le "this compound", sont largement utilisés dans l'industrie agrochimique . Plus de 20 nouveaux agrochimiques contenant de la TFMP ont acquis des noms communs ISO . Cela indique que le "this compound" pourrait être utilisé dans le développement de nouveaux agrochimiques.

Développement de produits chimiques organiques fluorés

Le développement de produits chimiques organiques fluorés est un sujet de recherche de plus en plus important . Plus de 50 % des pesticides lancés au cours des deux dernières décennies ont été fluorés . Étant donné la présence du groupe trifluorométhyle dans le "this compound", il pourrait être utilisé dans le développement de nouveaux produits chimiques organiques fluorés.

Utilisation potentielle dans les matériaux fonctionnels

Les propriétés physicochimiques uniques du fluor et des fragments contenant du fluor ont conduit à leur utilisation dans le développement de matériaux fonctionnels . Le "this compound", avec son groupe trifluorométhyle, pourrait potentiellement être utilisé dans ce domaine.

Mécanisme D'action

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. The trifluoromethyl group attached to the thiazole ring could potentially enhance the compound’s lipophilicity, which may influence its interaction with its targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. For instance, the trifluoromethyl group can enhance the compound’s stability .

Activité Biologique

Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, antiprotozoal, and anticancer activities, supported by relevant research findings and data tables.

- Molecular Formula : C7H5ClF3NO2S

- Molecular Weight : 259.63 g/mol

- CAS Number : 1997282-76-4

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has shown significant activity against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 6.25 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | 25.0 |

| Aspergillus fumigatus | 10.0 |

| Trichophyton mentagrophytes | 15.0 |

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Antiprotozoal Activity

Research has also highlighted the antiprotozoal potential of thiazole derivatives. Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate demonstrated notable efficacy against protozoan parasites.

IC50 Values Against Protozoa

The following table lists the IC50 values for ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate against various protozoan strains:

| Protozoan Strain | IC50 (µM) |

|---|---|

| Trypanosoma cruzi (Y strain) | 0.37 |

| Giardia lamblia | 10.0 |

| Leishmania donovani | >50 |

The compound showed a strong inhibitory effect on Trypanosoma cruzi, significantly outperforming standard treatments such as benznidazole .

Anticancer Activity

The anticancer properties of ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate have been explored in various cancer cell lines.

Cytotoxicity Data

The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (colon carcinoma) | 8.17 |

| MGC803 (gastric cancer) | 3.15 |

| HepG2 (hepatocellular carcinoma) | >10 |

These findings indicate that the compound exhibits promising cytotoxic activity against specific cancer cell lines, with lower IC50 values suggesting higher potency compared to traditional chemotherapeutics like 5-fluorouracil .

The mechanism through which ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

- Targeting Protozoan Metabolism : The antiprotozoal effects are likely due to interference with metabolic pathways essential for parasite survival .

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or function .

Propriétés

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZUPBSTNNZDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361231 | |

| Record name | ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72850-52-3 | |

| Record name | ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.